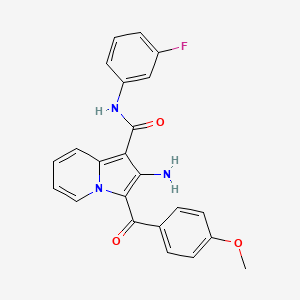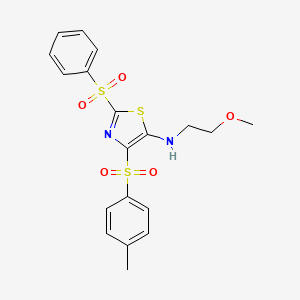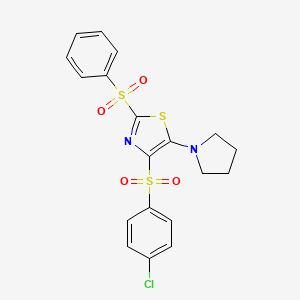![molecular formula C21H21N3O3 B6523496 5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile CAS No. 931704-16-4](/img/structure/B6523496.png)
5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile, also known as “5-APMFC”, is a five-membered heterocyclic compound that has recently emerged as a promising drug candidate for the treatment of various diseases. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In addition, 5-APMFC has been shown to exhibit strong antioxidant properties. This compound has attracted considerable attention from the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
5-APMFC has been the focus of numerous scientific studies due to its potential therapeutic applications. In particular, this compound has been studied for its anti-inflammatory, anti-tumor, anti-microbial, and antioxidant activities. In addition, 5-APMFC has been found to possess anti-cancer and anti-diabetic properties.
Mécanisme D'action
The exact mechanism of action of 5-APMFC is not yet fully understood. However, it is believed that the compound exerts its biological effects by modulating the production of reactive oxygen species (ROS) and nitric oxide (NO). In addition, 5-APMFC has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
5-APMFC has been found to possess a wide range of biological activities. In particular, it has been shown to possess anti-inflammatory, anti-tumor, anti-microbial, and antioxidant properties. In addition, this compound has been found to possess anti-cancer and anti-diabetic activities.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-APMFC is that it is a relatively simple compound to synthesize and is readily available. In addition, the compound has been found to possess a wide range of biological activities, making it a promising drug candidate for the treatment of various diseases. However, there are certain limitations to using 5-APMFC in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and the compound has been found to possess a relatively low solubility in water.
Orientations Futures
Despite the promising biological activities of 5-APMFC, further research is needed to fully elucidate the compound’s mechanism of action and its potential therapeutic applications. In addition, further studies are needed to evaluate the safety and efficacy of 5-APMFC in clinical trials. Furthermore, further research is needed to develop efficient and cost-effective synthesis methods for the compound. Finally, further studies are needed to explore the potential of 5-APMFC for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-APMFC has been achieved via a two-step process. The first step involves the reaction of 5-azepan-1-yl-2-chloro-1,3-oxazole-4-carbonitrile with 5-phenoxymethyl-2-furylmethanol in the presence of a base. The resulting product is then reacted with a base such as sodium hydroxide to yield 5-APMFC.
Propriétés
IUPAC Name |
5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c22-14-18-21(24-12-6-1-2-7-13-24)27-20(23-18)19-11-10-17(26-19)15-25-16-8-4-3-5-9-16/h3-5,8-11H,1-2,6-7,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPGUQPOMMZMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6523419.png)
![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523424.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6523428.png)


![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523457.png)
![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523459.png)

![1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6523475.png)
![4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6523483.png)
![5-(morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523486.png)
![5-{[(4-methylphenyl)methyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523487.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B6523508.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B6523515.png)